![molecular formula C23H17FN6OS B2524889 N-(2-(2-(2-fluorofenil)tiazol-4-il)fenil)-5,7-dimetil-[1,2,4]triazolo[1,5-a]pirimidina-2-carboxamida CAS No. 1705930-08-0](/img/structure/B2524889.png)
N-(2-(2-(2-fluorofenil)tiazol-4-il)fenil)-5,7-dimetil-[1,2,4]triazolo[1,5-a]pirimidina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H17FN6OS and its molecular weight is 444.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 5.6 | |
DU145 (Prostate Cancer) | 4.8 | |
A375 (Melanoma) | 3.9 |
The compound's mechanism of action includes the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced expression of anti-apoptotic proteins, promoting apoptosis in cancer cells.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its structural features contribute to enhanced efficacy against resistant strains of bacteria. Notable findings include:
- Staphylococcus aureus : Effective at concentrations as low as 10 µg/mL.
- Escherichia coli : Exhibited activity with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.
These results suggest potential applications in treating bacterial infections and combating antibiotic resistance.
Pharmacokinetics
The pharmacokinetic profile indicates favorable absorption and distribution characteristics due to its lipophilic nature. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption expected.
- Distribution : Wide distribution in tissues.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Predominantly renal excretion.
These properties enhance the compound's bioavailability and therapeutic potential.
Study on Anticancer Activity
A recent study evaluated the anticancer activity of this compound alongside other thiazole derivatives. The results indicated that modifications to the thiazole ring significantly influenced cytotoxicity against breast cancer cell lines. The study highlighted that specific structural alterations could enhance the compound's efficacy against various cancer types .
Study on Antimicrobial Effects
Another investigation assessed the antimicrobial properties of compounds similar to this one. The study revealed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles and triazolothiadiazines, have been found to interact with a variety of biological targets . These include enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They also exhibit antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
Similar compounds, such as thiazoles and triazolothiadiazines, are known to interact with their targets through specific interactions . The hydrogen bond accepting and donating characteristics of these compounds allow them to make specific interactions with different target receptors .
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
The solubility of similar compounds, such as thiazoles, in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds, such as thiazoles and triazolothiadiazines, have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Actividad Biológica
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that integrates various pharmacologically relevant moieties. Its unique structure suggests potential biological activities that warrant detailed investigation.
Structural Overview
The compound features:
- Thiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Triazole and Pyrimidine Moieties : Associated with various therapeutic effects such as anti-inflammatory and anticancer activities.
- Fluorophenyl Substituent : Enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine scaffolds exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under discussion is hypothesized to possess similar properties due to its structural components.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Example A | 1.61 ± 1.92 | Induces apoptosis |
Example B | 1.98 ± 1.22 | Cell cycle arrest |
Trypanocidal Activity
The thiazole moiety in the compound has been linked to trypanocidal effects. Compounds with similar structures have demonstrated effective inhibition against Trypanosoma brucei, with reported IC50 values indicating potent activity . The presence of a lipophilic end in these compounds enhances their bioavailability and efficacy.
Enzymatic Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on its interaction with specific targets involved in cancer progression and other diseases. The triazolo-pyrimidine scaffold has been associated with selective inhibition of protein kinases, which play a crucial role in tumor growth .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of triazolo[1,5-a]pyrimidine derivatives, highlighting their ability to inhibit tumor cell growth in vitro. The study employed various cancer cell lines, demonstrating that modifications to the thiazole and phenyl groups significantly impacted cytotoxicity.
Study 2: Trypanocidal Properties
Another investigation focused on the synthesis of thiazole derivatives and their biological evaluation against Trypanosoma brucei. Results indicated that compounds with a similar structural framework to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exhibited IC50 values ranging from 0.42 μM to 0.80 μM, suggesting strong potential for further development as therapeutic agents against trypanosomiasis .
Propiedades
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6OS/c1-13-11-14(2)30-23(25-13)28-20(29-30)21(31)26-18-10-6-4-8-16(18)19-12-32-22(27-19)15-7-3-5-9-17(15)24/h3-12H,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOURYYPCTGTRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.